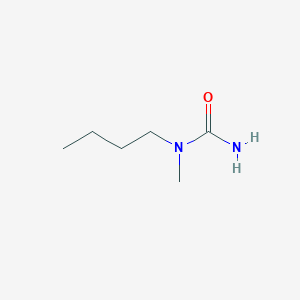
1-Butyl-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-1-methylurea is an organic compound with the molecular formula C₆H₁₄N₂O. It belongs to the class of N-substituted ureas, where one of the nitrogen atoms is substituted with an alkyl group. This compound is of interest due to its diverse chemical and biological properties, making it useful in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
1-Butyl-1-methylurea can be synthesized through the nucleophilic addition of butylamine to methyl isocyanate. This reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . Another common method involves the reaction of butylamine with methyl carbamoyl chloride, which can be generated by the reaction of methylamine with phosgene .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity, with considerations for cost-effectiveness and environmental impact .
化学反应分析
Types of Reactions
1-Butyl-1-methylurea undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols.
Hydrolysis: Can be hydrolyzed to form butylamine and methylamine under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Addition: Potassium isocyanate in water.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Addition: Produces N-substituted ureas.
Hydrolysis: Produces butylamine and methylamine.
科学研究应用
1-Butyl-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other urea derivatives.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-Butyl-1-methylurea involves its interaction with various molecular targets. For example, it can inhibit the enzyme urease, which catalyzes the hydrolysis of urea to ammonia and carbonic acid. This inhibition is crucial in reducing ammonia emissions in agriculture . The compound’s effects are mediated through nucleophilic addition reactions, where it forms stable complexes with the enzyme’s active site .
相似化合物的比较
Similar Compounds
N-Methylurea: Similar structure but lacks the butyl group.
N-Butylurea: Similar structure but lacks the methyl group.
N,N-Dimethylurea: Contains two methyl groups instead of one butyl and one methyl group.
Uniqueness
1-Butyl-1-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl and methyl groups allows for unique interactions with enzymes and other molecular targets, making it valuable in various applications .
属性
CAS 编号 |
135124-62-8 |
|---|---|
分子式 |
C6H14N2O |
分子量 |
130.19 g/mol |
IUPAC 名称 |
1-butyl-1-methylurea |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5-8(2)6(7)9/h3-5H2,1-2H3,(H2,7,9) |
InChI 键 |
ABWBRDVCEGJZJF-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)N |
规范 SMILES |
CCCCN(C)C(=O)N |
同义词 |
Urea, N-butyl-N-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















